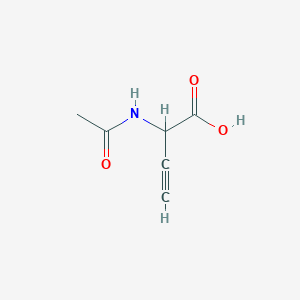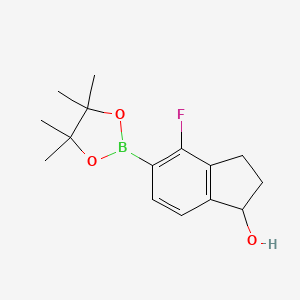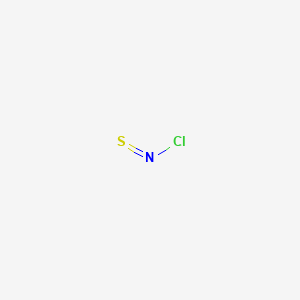
(S)-2-Acetamidobut-3-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Acetamidobut-3-ynoic acid is an organic compound with a unique structure that includes an acetamido group and a butynoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Acetamidobut-3-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as an amino acid derivative.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Alkyne Formation: The formation of the alkyne group is achieved through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Final Steps: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to achieve efficient production.
化学反应分析
Types of Reactions
(S)-2-Acetamidobut-3-ynoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.
科学研究应用
(S)-2-Acetamidobut-3-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-2-Acetamidobut-3-ynoic acid involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the alkyne group can participate in covalent bonding or π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
®-2-Acetamidobut-3-ynoic acid: The enantiomer of (S)-2-Acetamidobut-3-ynoic acid with similar chemical properties but different biological activity.
2-Acetamidobut-3-enoic acid: A compound with a similar structure but with an alkene group instead of an alkyne.
2-Acetamidobutanoic acid: A saturated analog with no alkyne or alkene group.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both an acetamido group and an alkyne group. This combination of features gives it distinct chemical reactivity and potential biological activity compared to its analogs.
属性
分子式 |
C6H7NO3 |
|---|---|
分子量 |
141.12 g/mol |
IUPAC 名称 |
2-acetamidobut-3-ynoic acid |
InChI |
InChI=1S/C6H7NO3/c1-3-5(6(9)10)7-4(2)8/h1,5H,2H3,(H,7,8)(H,9,10) |
InChI 键 |
LRGYRJZGUPFTQI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C#C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)









